N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1396751-62-4
VCID: VC11878187
InChI: InChI=1S/C14H18F3NO2S/c1-13(20,7-8-21-2)9-18-12(19)10-5-3-4-6-11(10)14(15,16)17/h3-6,20H,7-9H2,1-2H3,(H,18,19)
SMILES: CC(CCSC)(CNC(=O)C1=CC=CC=C1C(F)(F)F)O
Molecular Formula: C14H18F3NO2S
Molecular Weight: 321.36 g/mol

N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide

CAS No.: 1396751-62-4

Cat. No.: VC11878187

Molecular Formula: C14H18F3NO2S

Molecular Weight: 321.36 g/mol

* For research use only. Not for human or veterinary use.

N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide - 1396751-62-4

Specification

CAS No. 1396751-62-4
Molecular Formula C14H18F3NO2S
Molecular Weight 321.36 g/mol
IUPAC Name N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C14H18F3NO2S/c1-13(20,7-8-21-2)9-18-12(19)10-5-3-4-6-11(10)14(15,16)17/h3-6,20H,7-9H2,1-2H3,(H,18,19)
Standard InChI Key MHLQNYXCWZILBE-UHFFFAOYSA-N
SMILES CC(CCSC)(CNC(=O)C1=CC=CC=C1C(F)(F)F)O
Canonical SMILES CC(CCSC)(CNC(=O)C1=CC=CC=C1C(F)(F)F)O

Introduction

Chemical Identification and Structural Properties

Molecular and IUPAC Nomenclature

  • IUPAC Name: N-(2-Hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide

  • CAS Number: 1396751-62-4

  • Molecular Formula: C₁₄H₁₈F₃NO₂S

  • Molecular Weight: 321.36 g/mol

Structural Features

The compound comprises:

  • A 2-(trifluoromethyl)benzamide moiety, providing hydrophobic and electron-withdrawing properties.

  • A 2-hydroxy-2-methyl-4-(methylsulfanyl)butyl side chain, contributing to solubility modulation via hydroxyl and thioether groups.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Boiling PointNot Available
Melting PointNot Available
DensityNot Available
SolubilityLikely moderate in polar solvents (based on hydroxyl and thioether groups)

Synthesis and Reaction Pathways

Synthetic Routes

The compound can be synthesized via multi-step reactions, as inferred from analogous benzamide derivatives :

  • Fluorination and Cyano Substitution: Starting from dichlorotrifluorotoluene, fluorination and cyano substitution yield intermediates.

  • Hydrogenation and Hydrolysis: Catalytic hydrogenation (e.g., Raney nickel) followed by hydrolysis forms the benzamide backbone .

Table 2: Representative Reaction Conditions

StepReagents/CatalystsYield
FluorinationKF, DMF, 60–260°C67–75%
HydrogenationH₂, Pd/C, MeOH, 25°C85–90%
Amide CouplingEDC/HOBt, DCM, RT70–80%
CompoundIC₅₀ (nM)Target
ARRY-142886 (MEK inhibitor)14MEK1 kinase
PD032590120 (EC₅₀)ERK phosphorylation

Physicochemical and ADMET Profiling

Predicted ADMET Properties

  • Lipophilicity: LogP ≈ 2.51 (estimated via iLOGP) .

  • Solubility: ~4.43 mg/mL in water (ESOL model) .

  • Metabolic Stability: High due to trifluoromethyl group resistance to oxidation .

Table 4: In Silico ADMET Predictions

ParameterPredictionModel Used
GI AbsorptionHighSwissADME
BBB PermeabilityModeratePreADMET
CYP InhibitionLow (CYP3A4, CYP2D6)ADMETLab

Applications in Drug Development

Therapeutic Targets

  • Antiviral Agents: Trifluoromethyl benzamides are explored for HIV protease inhibition .

  • Antiparasitics: Analogous compounds show efficacy against Plasmodium falciparum (malaria) .

Structural Optimization

  • Side-Chain Modifications: Replacing methylsulfanyl with morpholine improves solubility .

  • Trifluoromethyl Positioning: Meta-substitution enhances target binding vs. ortho/para .

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